molecular formula C7H12O3 B1252226 (2E)-7-hydroxyhept-2-enoic acid

(2E)-7-hydroxyhept-2-enoic acid

Cat. No.: B1252226
M. Wt: 144.17 g/mol
InChI Key: DJIWUWVCLSPORR-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-7-hydroxyhept-2-enoic acid is an omega-hydroxy fatty acid that is trans-2-heptenoic acid in which one of the hydrogens of the terminal methyl group is replaced by a hydroxy group. It is an omega-hydroxy fatty acid, an alpha,beta-unsaturated monocarboxylic acid, a medium-chain fatty acid, a straight-chain fatty acid and a hydroxy monounsaturated fatty acid.

Scientific Research Applications

Enantioselective Synthesis

  • Synthesis Techniques : Research shows successful enantioselective synthesis of unsaturated α-hydroxy acids, including compounds similar to (2E)-7-hydroxyhept-2-enoic acid, with excellent yields and enantiomeric excesses. These methods employ enzyme-catalyzed processes for efficient synthesis (Macritchie, Silcock, & Willis, 1997).

Mass Spectra Analysis

  • Spectroscopy of Related Compounds : Another study detailed the low-resolution mass spectra of unsaturated δ-lactones derived from hydroxy-2-enoic acids, providing insights into fragmentation patterns and molecular structures (Urbach, Stark, & Nobuhara, 1972).

Enzymatic Reactions

  • Hydratase Reaction Mechanism : Investigations into 2-hydroxypentadienoic acid hydratase, an enzyme acting on similar compounds, revealed insights into bacterial catabolic pathways, enzymatic kinetics, and reaction mechanisms (Pollard & Bugg, 1998).

Structural Investigations

  • X-ray Crystallography and Spectroscopy : A comprehensive study was conducted on a related compound, providing detailed insights through X-ray crystallography, spectroscopy, and quantum chemical calculations (Venkatesan et al., 2016).

Metabolite Analysis

  • Identification of Metabolites : Research focusing on the metabolism of prostaglandins led to the identification of major urinary metabolites including derivatives of hydroxyhept-2-enoic acid, providing insights into metabolic pathways (Hamberg & Samuelsson, 1971).

Plant Growth Regulation

  • Effect on Plant Growth : A study on the metabolism of (E)-[3H]2-ethylhex-2-enoic acid in barley seedlings highlighted its rapid uptake and conversion into various metabolites, including glucose conjugates and hydroxylation products, indicating its role in plant growth regulation (Schneider, Schütte, & Preiss, 1986).

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(E)-7-hydroxyhept-2-enoic acid

InChI

InChI=1S/C7H12O3/c8-6-4-2-1-3-5-7(9)10/h3,5,8H,1-2,4,6H2,(H,9,10)/b5-3+

InChI Key

DJIWUWVCLSPORR-HWKANZROSA-N

Isomeric SMILES

C(CCO)C/C=C/C(=O)O

SMILES

C(CCO)CC=CC(=O)O

Canonical SMILES

C(CCO)CC=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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